molecular formula C14H20N2O2S B254673 N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide

Cat. No. B254673
M. Wt: 280.39 g/mol
InChI Key: QPHUSUJUTOTSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide, also known as AG490, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to inhibit the activation of the JAK/STAT signaling pathway.

Mechanism of Action

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the activation of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT proteins, which are involved in the transcription of genes involved in cell proliferation, survival, and differentiation. By inhibiting the activation of the JAK/STAT signaling pathway, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can inhibit the proliferation of cancer cells and modulate the immune response.
Biochemical and Physiological Effects
N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide inhibits the proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In autoimmune disorders, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can modulate the immune response by inhibiting the activation of immune cells. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has good stability. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied and has a well-understood mechanism of action. However, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide also has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide. One direction is the development of more potent and selective JAK/STAT inhibitors. Additionally, the use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Furthermore, the potential use of N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide in the treatment of other diseases, such as neurodegenerative disorders, should be investigated. Finally, the development of more effective drug delivery systems for N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide could improve its therapeutic potential.

Synthesis Methods

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide can be synthesized using a variety of methods, including the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyryl chloride. Another synthesis method involves the reaction of 3-methoxyaniline with thiocarbonyldiimidazole followed by reaction with 3,3-dimethylbutyric acid and subsequent activation with N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide has been shown to inhibit the activation of the JAK/STAT signaling pathway, which is involved in the pathogenesis of autoimmune disorders and inflammation.

properties

Product Name

N-((3-methoxyphenyl)carbamothioyl)-3,3-dimethylbutanamide

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

N-[(3-methoxyphenyl)carbamothioyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)9-12(17)16-13(19)15-10-6-5-7-11(8-10)18-4/h5-8H,9H2,1-4H3,(H2,15,16,17,19)

InChI Key

QPHUSUJUTOTSOV-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC

Canonical SMILES

CC(C)(C)CC(=O)NC(=S)NC1=CC(=CC=C1)OC

Origin of Product

United States

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